2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide
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Overview
Description
2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a fluorophenyl group, a thioether linkage, and an indoline moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Thioether Linkage: The reaction between 4-fluorothiophenol and an appropriate electrophile, such as an alkyl halide, under basic conditions to form the thioether intermediate.
Indoline Derivative Preparation: Synthesis of the indoline derivative through cyclization reactions involving aniline derivatives and suitable reagents.
Coupling Reaction: The final coupling of the thioether intermediate with the indoline derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: The compound could be used to study the pharmacokinetics and pharmacodynamics of related molecules.
Materials Science: Its unique structural features may make it useful in the design of novel materials with specific electronic or optical properties.
Biology: It can be used as a probe to investigate biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide would depend on its specific biological target. Generally, it may interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorophenyl and indoline moieties could play crucial roles in binding to the active site of the target, modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorophenyl)thio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide
- 2-((4-bromophenyl)thio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide
- 2-((4-methylphenyl)thio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide
Uniqueness
Compared to its analogs, 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide may exhibit unique properties due to the presence of the fluorine atom. Fluorine can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially leading to enhanced biological activity and selectivity.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2S/c1-22-9-8-13-10-14(2-7-17(13)22)18(23)11-21-19(24)12-25-16-5-3-15(20)4-6-16/h2-7,10,18,23H,8-9,11-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEISJPYZXJUEKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)CSC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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